molecular formula C7H4BrIO3 B12855529 4-Bromo-3-hydroxy-5-iodobenzoic acid

4-Bromo-3-hydroxy-5-iodobenzoic acid

Cat. No.: B12855529
M. Wt: 342.91 g/mol
InChI Key: XLNIBJHLIDFDTF-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxy-5-iodobenzoic acid is a halogen-substituted benzoic acid derivative It is characterized by the presence of bromine, iodine, and hydroxyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxy-5-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-hydroxybenzoic acid, followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar halogenation techniques but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxy-5-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form an alkyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Heck, Sonogashira, and Suzuki couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of 4-bromo-3-iodo-5-benzoquinone.

    Reduction: Formation of 4-bromo-3-iodo-5-methylbenzoic acid.

    Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

4-Bromo-3-hydroxy-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug design and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxy-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-iodobenzoic acid
  • 4-Iodobenzoic acid
  • 3-Hydroxybenzoic acid
  • 4-Bromo-3-hydroxybenzoic acid

Uniqueness

4-Bromo-3-hydroxy-5-iodobenzoic acid is unique due to the combination of bromine, iodine, and hydroxyl groups on the benzene ring. This specific arrangement allows for distinct chemical reactivity and potential applications that may not be achievable with other similar compounds. The presence of multiple halogens can also enhance its utility in various coupling reactions and as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H4BrIO3

Molecular Weight

342.91 g/mol

IUPAC Name

4-bromo-3-hydroxy-5-iodobenzoic acid

InChI

InChI=1S/C7H4BrIO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,(H,11,12)

InChI Key

XLNIBJHLIDFDTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Br)I)C(=O)O

Origin of Product

United States

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